molecular formula C9H7NS B1208045 8-Mercaptoquinoline CAS No. 491-33-8

8-Mercaptoquinoline

Cat. No. B1208045
CAS RN: 491-33-8
M. Wt: 161.23 g/mol
InChI Key: MHTSJSRDFXZFHQ-UHFFFAOYSA-N
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Description

8-Mercaptoquinoline is an organosulfur compound with the formula C9H7NSH . It is a derivative of the heterocycle quinoline, substituted in the 8-position with a thiol group . The compound is an analog of 8-hydroxyquinoline, a common chelating agent . It appears as a colorless solid .


Synthesis Analysis

Quinoline reacts with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which reacts with triphenylphosphine in toluene to form 8-mercaptoquinoline .


Molecular Structure Analysis

The molecular formula of 8-Mercaptoquinoline is C9H7NS . Its average mass is 161.224 Da and its monoisotopic mass is 161.029922 Da .


Physical And Chemical Properties Analysis

8-Mercaptoquinoline has a density of 1.2±0.1 g/cm3, a boiling point of 303.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.2±3.0 kJ/mol, and it has a flash point of 137.6±20.4 °C . The index of refraction is 1.706, and its molar refractivity is 50.4±0.3 cm3 .

Scientific Research Applications

Analytical Chemistry

Application Summary

8-Mercaptoquinoline is frequently applied in analytical chemistry . It has been used for the separation of microamounts of elements .

Methods of Application

The extraction ranges of the thiooxinates of manganese, iron, cobalt, copper, zinc, and mercury were determined using the radioactive tracer method . Solubility values in chloroform and distribution coefficients in the system chloroform-water were determined for mercury, zinc, and iron thiooxinates .

Results or Outcomes

The study found that the value of the constants of distribution between the organic solvents and water for 8-Mercaptoquinoline falls behind 2- and 5-, but surpasses 4- and 7-methylthio derivatives .

Synthesis of Derivatives

Application Summary

8-Mercaptoquinoline has been used in the synthesis of its derivatives, such as 6-methylthio-8-mercaptoquinoline .

Methods of Application

A new derivative of 8-Mercaptoquinoline, 6-methylthio-8-mercaptoquinoline, was synthesized. The synthesis involved the preparation of 6-methylthio-8-aminoquinoline from 6-nitro-8-aminoquinoline .

Results or Outcomes

The new derivative, 6-methylthio-8-mercaptoquinoline, was successfully synthesized and its electronic absorption spectra, ionization constants, as well as the extraction by organic solvents were investigated .

Photocatalytic Hydrogen Evolution

Application Summary

8-Mercaptoquinoline has been used in the field of energy, specifically in photocatalytic hydrogen evolution .

Methods of Application

The compound was used in the formation of nickel quinolinethiolate complexes .

Results or Outcomes

The study found that these complexes were highly efficient in photocatalytic hydrogen evolution under visible light irradiation .

Photometric Method for Determining Rhenium

Application Summary

8-Mercaptoquinoline has been used in the development of a new photometric method for determining rhenium in the presence of molybdenum, tungsten, and other elements .

Methods of Application

Thiooxine forms with rhenium inner complex salts colored differently depending on the conditions. Very stable rhenium thiooxinate is formed in 5 to 11.75 N HCl .

Results or Outcomes

This method enables the determination of small amounts of rhenium by the photometric method. It is very selective for determining Re (5 to 200 gamma and more) in the presence of 5000 times as much Mo, 500 times as much W, and predominant quantities of other elements .

Antimicrobial Effects

Application Summary

8-Mercaptoquinoline has been used in the study of antimicrobial effects of four ligands and their transition metal complexes .

Methods of Application

Four types of ligands (Q1-Q4) and their complexes (1-36) with transition metal ions have been synthesized .

Results or Outcomes

In vitro antimicrobial activities of the ligands and their complexes were investigated against a representative panel of strains including two Gram-positive bacteria (Sarcina ureae, Staphylococcus aureus), two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and three fungi (Aspergillus niger, Saccharomyces cerevisiae, Fusarium oxysporum f. sp. cubense). Some compounds have preferred antibacterial activities that may have potential pharmaceutical applications .

Material Science

Application Summary

8-Mercaptoquinoline has been used in material science, specifically in the synthesis of N2S2-donor tetradentate ligands .

Methods of Application

8-Mercaptoquinoline hydrochloride was used as a starting material in the synthesis of these ligands .

Results or Outcomes

The synthesis resulted in the successful formation of N2S2-donor tetradentate ligands .

Safety And Hazards

8-Mercaptoquinoline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including chemical impermeable gloves . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

quinoline-8-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTSJSRDFXZFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34006-16-1 (hydrochloride)
Record name 8-Mercaptoquinoline
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70197678
Record name 8-Mercaptoquinoline
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Mercaptoquinoline

CAS RN

491-33-8
Record name 8-Mercaptoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-33-8
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Record name 8-Mercaptoquinoline
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Record name 491-33-8
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Record name 8-Mercaptoquinoline
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Record name 8-QUINOLINETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
D Papagiannopoulou, C Triantis, V Vassileiadis… - Polyhedron, 2014 - Elsevier
In this work, we focused on the development of mixed ligand technetium and rhenium complexes of the general formula fac-[ 99m Tc/Re(CO) 3 (PPh 3 )(ox/tq)] and cis, trans-[ 99m Tc/Re…
Number of citations: 21 www.sciencedirect.com
PD Anderson, DM Hercules - Analytical Chemistry, 1966 - ACS Publications
The electronic spectra of 8-mercaptoquinoline have been studied in aqueous solution and in nonaqueous solvents. The molar absorptivities of the various species have been re-…
Number of citations: 30 pubs.acs.org
J Banfield - The Journal of Organic Chemistry, 1960 - ACS Publications
… of a parallel explanation of the properties of 8mercaptoquinoline in terms of the resonance … Thus the concentrated solution of 8-mercaptoquinoline in pyridine was an intense blue-…
Number of citations: 8 pubs.acs.org
SX Guo, SB Khoo - … to Fundamental and Practical Aspects of …, 1999 - Wiley Online Library
… , we found that the poly(8-mercaptoquinoline) film gave exceptional sensitivity and selectivity … no studies of the electropolymerization of 8-mercaptoquinoline (MQ) have been previously …
MG Voronkov, NF Chernov, OM Trofimova… - Journal of …, 2002 - Elsevier
… 8-Mercaptoquinoline forms coordination compounds with metal halides [1]. Up to now, the complexation of organosilicon S-derivatives of 8-mercaptoquinoline … of 8-mercaptoquinoline …
Number of citations: 12 www.sciencedirect.com
A Corsini, Q Fernando, H Freiser - Analytical Chemistry, 1963 - ACS Publications
… 8mercaptoquinoline received much attention in analytical applications (12). 8-Mercaptoquinoline … study of the formation constants of metal chelates of 8-mercaptoquinoline was under…
Number of citations: 53 pubs.acs.org
OV Mikhailov, TB Tatarintseva, TS Gorbunova… - Transition Metal …, 2000 - Springer
… known CuB2 chelate with 8-mercaptoquinoline [1]. By taking into account all the aforesaid data and also the fact that, according to Ref. [1], 8-mercaptoquinoline and its derivatives are …
Number of citations: 5 link.springer.com
SG Schulman - Analytical Chemistry, 1972 - ACS Publications
… The failure of 8-mercaptoquinoline to fluoresce in neutral or dilute basic aqueous solutions,… for neutral 8-mercaptoquinoline. The fluorescence of 8-mercaptoquinoline in moderately …
Number of citations: 4 pubs.acs.org
JA Zhang, LJ Zhang, XZ Zou, YJ Liu, W Gao… - Inorganic Chemistry …, 2016 - Elsevier
… As a simple chemical intermediate, 8-mercaptoquinoline has the vital significance in medical field. To our knowledge, studying the influence of different substituents on 8-mercaptoquinoline …
Number of citations: 6 www.sciencedirect.com
A Casado-Sanchez, M Uygur… - The Journal of …, 2019 - ACS Publications
… photochemical transformations investigated, such as cross-dehydrogenative coupling, oxidation of arylboronic acids, and asymmetric alkylation of aldehydes, 8-mercaptoquinoline–Pt(II…
Number of citations: 25 pubs.acs.org

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